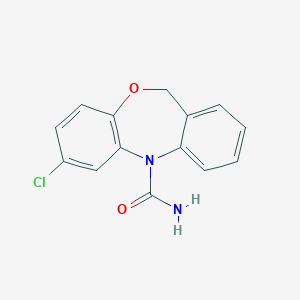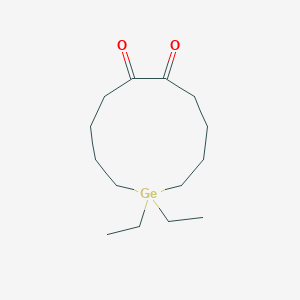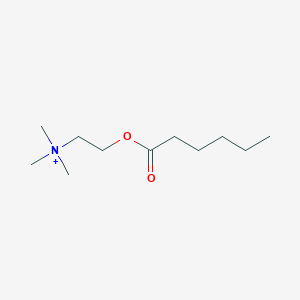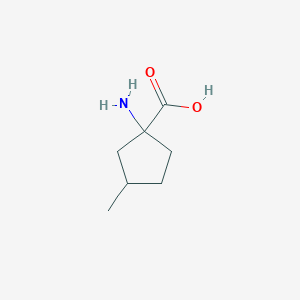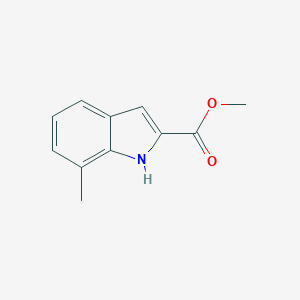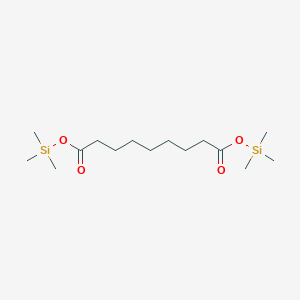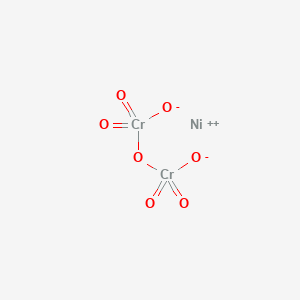
Nickel dichromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel dichromate is a chemical compound composed of nickel and chromium. It is commonly used as a catalyst, corrosion inhibitor, and in electroplating processes. Its chemical formula is NiCr2O7, and it is a yellow-orange crystalline powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
Nickel dichromate has been widely used in scientific research as a catalyst in various chemical reactions. It has been used in the synthesis of organic compounds, such as aldehydes, ketones, and carboxylic acids. It has also been used in the production of pigments, ceramics, and glass. Nickel dichromate has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of nickel dichromate is not fully understood, but it is believed to work by binding to proteins and enzymes in the body. This binding can affect the function of these proteins and enzymes, leading to changes in cellular processes. Nickel dichromate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase.
Efectos Bioquímicos Y Fisiológicos
Nickel dichromate has been shown to have both biochemical and physiological effects on the body. It has been shown to cause oxidative stress, which can lead to DNA damage and cell death. It has also been shown to affect the immune system, causing inflammation and immune system dysfunction. Nickel dichromate exposure has been linked to respiratory problems, skin irritation, and allergic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using nickel dichromate in lab experiments is its ability to act as a catalyst, which can speed up chemical reactions. It is also relatively inexpensive and easy to obtain. However, nickel dichromate is highly toxic and can pose a danger to researchers if not handled properly. It can also be difficult to dispose of safely, as it is considered a hazardous waste.
Direcciones Futuras
There are many future directions for research on nickel dichromate. One area of research could focus on developing safer and more effective methods for using nickel dichromate in lab experiments. Another area of research could focus on the potential use of nickel dichromate in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of nickel dichromate and its effects on the body. Overall, nickel dichromate has the potential to be a valuable tool in scientific research, but its use must be carefully monitored to ensure the safety of researchers and the environment.
Métodos De Síntesis
Nickel dichromate can be synthesized by mixing nickel nitrate and sodium dichromate in water. The mixture is then heated and stirred until it forms a yellow-orange precipitate. The precipitate is then filtered and washed with water to remove impurities. The resulting product is nickel dichromate.
Propiedades
Número CAS |
15586-38-6 |
|---|---|
Nombre del producto |
Nickel dichromate |
Fórmula molecular |
Cr2NiO7 |
Peso molecular |
274.68 g/mol |
Nombre IUPAC |
nickel(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2Cr.Ni.7O/q;;+2;;;;;;2*-1 |
Clave InChI |
PLHASFSAGNOMLM-UHFFFAOYSA-N |
SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ni+2] |
SMILES canónico |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ni+2] |
Otros números CAS |
15586-38-6 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)

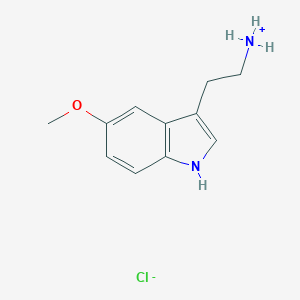

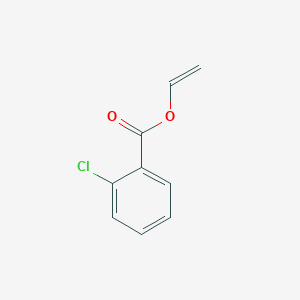
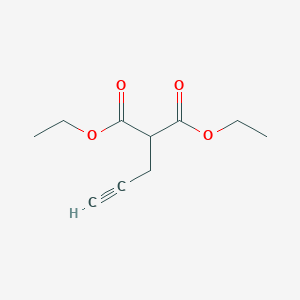
![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)
